Sarpogrelate - 125926-17-2

Sarpogrelate

Catalog Number: EVT-305263
CAS Number: 125926-17-2
Molecular Formula: C24H31NO6
Molecular Weight: 429.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sarpogrelate hydrochloride is a selective serotonin-2A (5-HT2A) receptor antagonist [ [], [], [], [] ]. It is classified as an antiplatelet agent, often used to improve peripheral circulation in diabetic patients [ [], [] ]. Sarpogrelate is metabolized into its active metabolite, (R,S)-1-{2-[2-(3-methoxyphenyl)ethyl]-phenoxy}-3-(dimethylamino)-2-propanol (M-1), which also exhibits antagonistic activity at 5-HT2A receptors [ [], [], [], [] ].

Mechanism of Action

Sarpogrelate primarily functions as an antagonist of 5-HT2A receptors, blocking serotonin-induced responses such as platelet aggregation, vasoconstriction, and vascular smooth muscle proliferation [ [], [], [], [], [] ]. Its active metabolite, M-1, also demonstrates potent 5-HT2A receptor antagonism [ [], [], [] ]. Sarpogrelate's ability to improve insulin resistance in type 2 diabetes may be linked to its inhibition of 5-HT-induced increases in blood glucose and adrenaline levels [ [] ]. Additionally, Sarpogrelate may promote the expression of membrane glucose transporters and facilitate insulin release from the pancreas [ [] ].

Applications
  • Diabetic Nephropathy: Studies indicate Sarpogrelate may attenuate diabetic nephropathy by reducing albuminuria and improving renal function [ [], [], [] ]. This may be linked to its ability to decrease levels of inflammatory molecules like monocyte chemoattractant protein-1 [ [] ].
  • Neurogenic Pain: Research in animal models suggests Sarpogrelate may alleviate neurogenic pain induced by nucleus pulposus, potentially offering therapeutic benefits for lumbar disc herniation [ [] ].
  • Light-Induced Retinopathy: Studies in mice suggest Sarpogrelate offers protection against light-induced retinopathy, demonstrating potential benefits in preserving retinal morphology and function [ [] ].
  • Skin Ulcers in Systemic Sclerosis: Research indicates Sarpogrelate may improve skin ulcers and quality of life in patients with systemic sclerosis, possibly by targeting 5-HT2A receptors involved in vascular smooth muscle contraction [ [] ].
  • Pulmonary Artery Hypertension: Studies in rats suggest Sarpogrelate may improve pulmonary artery hypertension by reducing pulmonary artery pressure and remodeling, potentially through its effects on NFAT3 expression [ [] ].

(R,S)-1-{2-[2-(3-methoxyphenyl)ethyl]-phenoxy}-3-(dimethylamino)-2-propanol (M-1)

Compound Description: (R,S)-1-{2-[2-(3-methoxyphenyl)ethyl]-phenoxy}-3-(dimethylamino)-2-propanol, also known as M-1, is the active metabolite of Sarpogrelate. Similar to Sarpogrelate, M-1 acts as a potent inhibitor of human platelet aggregation by selectively inhibiting 5-HT2A-serotonergic receptors on human platelets. In vitro studies revealed that M-1 exhibits more potent inhibition of CYP2D6 activity compared to Sarpogrelate.

Ritanserin

Compound Description: Ritanserin is a potent and selective antagonist of the 5-HT2A receptor. It is often used as a reference compound in studies investigating the pharmacological activity of Sarpogrelate and its metabolite M-1.

Relevance: Ritanserin serves as a comparative agent in research regarding Sarpogrelate and M-1, specifically in the context of their binding affinities for various 5-HT receptor subtypes, particularly 5-HT2A.

Cyproheptadine

Compound Description: Cyproheptadine is a first-generation antihistamine with additional activity as a serotonin antagonist, specifically at the 5-HT2A receptor.

8-OH-DPAT (8-Hydroxy-2-(di-n-propylamino)tetralin)

Compound Description: 8-OH-DPAT is a research compound recognized for its agonist activity at the 5-HT1A receptor. It has been used in combination with Sarpogrelate in studies to investigate their potential additive effects on retinal neuroprotection.

Relevance: While 8-OH-DPAT acts as an agonist and Sarpogrelate as an antagonist, their combined use in retinal neuroprotection research highlights potential synergistic effects of targeting multiple serotonin receptor subtypes.

Pioglitazone

Compound Description: Pioglitazone belongs to a class of drugs known as thiazolidinediones and acts as an agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). It is primarily used in the treatment of type 2 diabetes.

Relevance: While structurally unrelated to Sarpogrelate, Pioglitazone has been studied in combination with Sarpogrelate to investigate their combined effects on diabetic model mice. Research suggests that Sarpogrelate may mitigate some of the adverse effects associated with Pioglitazone treatment, such as weight gain.

Rosuvastatin

Compound Description: Rosuvastatin belongs to a class of drugs known as statins, which are inhibitors of HMG-CoA reductase. Statins are widely prescribed to lower cholesterol levels and reduce the risk of cardiovascular events.

Relevance: Although structurally unrelated to Sarpogrelate, Rosuvastatin has been investigated alongside Sarpogrelate for its potential in ameliorating aortic damage induced by hyperlipidemia. Studies suggest a synergistic effect when both drugs are administered together.

Metoprolol

Compound Description: Metoprolol is a selective β1-adrenergic receptor blocker, commonly used in the management of hypertension and other cardiovascular diseases.

Relevance: While structurally dissimilar to Sarpogrelate, Metoprolol has been employed as a probe drug in pharmacokinetic studies to investigate the inhibitory potential of Sarpogrelate and its metabolite M-1 on CYP2D6 enzyme activity.

Aspirin

Compound Description: Aspirin is a nonsteroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory properties. It also exhibits antiplatelet activity by irreversibly inhibiting cyclooxygenase-1 (COX-1).

Relevance: Aspirin and Sarpogrelate, both possessing antiplatelet properties, are frequently compared in clinical studies for secondary prevention of cerebral infarction. Trials like the S-ACCESS study aim to evaluate their efficacy and safety profiles.

Clopidogrel

Compound Description: Clopidogrel is an antiplatelet medication that belongs to the thienopyridine class. It works by irreversibly blocking the P2Y12 receptor on platelets, thereby inhibiting platelet aggregation.

Relevance: Similar to comparisons with Aspirin, clinical studies often investigate the comparative efficacy and safety of Sarpogrelate against Clopidogrel in preventing complications after arterial interventions. Both drugs exhibit antiplatelet effects, but through different mechanisms of action.

Cilostazol

Compound Description: Cilostazol is a phosphodiesterase 3 inhibitor with vasodilatory and antiplatelet properties. It is commonly used in the treatment of intermittent claudication.

Relevance: Both Sarpogrelate and Cilostazol are investigated for their efficacy in treating peripheral arterial disease (PAD), particularly in hemodialysis patients. Clinical trials often compare their effects on parameters such as skin perfusion pressure and oxidative stress biomarkers.

[3H]Ketanserin

Compound Description: [3H]Ketanserin is a radiolabeled form of Ketanserin, a selective 5-HT2A receptor antagonist. It is widely employed as a radioligand in binding assays to characterize the affinity and selectivity of compounds for the 5-HT2A receptor.

Relevance: [3H]Ketanserin is instrumental in research aimed at understanding the interaction between Sarpogrelate and the 5-HT2A receptor. By utilizing [3H]Ketanserin in binding assays, researchers can determine the binding affinity (Ki values) of Sarpogrelate and identify key amino acid residues involved in the binding interaction through site-directed mutagenesis studies.

[3H]Mesulergine

Compound Description: [3H]Mesulergine is a radiolabeled form of Mesulergine, a compound known to bind to serotonin receptors, including the 5-HT2C receptor. It is used as a radioligand in binding assays to assess the affinity of compounds for the 5-HT2C receptor.

Relevance: [3H]Mesulergine is crucial in investigating the binding interactions of Sarpogrelate with the 5-HT2C receptor. Through site-directed mutagenesis studies employing [3H]Mesulergine, researchers can identify specific amino acid residues on the receptor that contribute to the binding affinity of Sarpogrelate.

Relevance: While structurally unrelated to Sarpogrelate, Sibutramine serves as a comparator drug in studies evaluating the anti-obesity effects of Sarpogrelate. Researchers aim to assess whether Sarpogrelate can provide similar therapeutic benefits in managing obesity without the adverse cardiovascular effects associated with Sibutramine.

Properties

CAS Number

125926-17-2

Product Name

Sarpogrelate

IUPAC Name

4-[1-(dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]propan-2-yl]oxy-4-oxobutanoic acid

Molecular Formula

C24H31NO6

Molecular Weight

429.5 g/mol

InChI

InChI=1S/C24H31NO6/c1-25(2)16-21(31-24(28)14-13-23(26)27)17-30-22-10-5-4-8-19(22)12-11-18-7-6-9-20(15-18)29-3/h4-10,15,21H,11-14,16-17H2,1-3H3,(H,26,27)

InChI Key

FFYNAVGJSYHHFO-UHFFFAOYSA-N

SMILES

CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)OC)OC(=O)CCC(=O)O

Synonyms

2-(dimethylamino)-1-((2-(3-methoxyphenyl)phenoxy)methyl)ethyl hydrogensuccinate hydrochloride
MCI 9042
MCI-9042
mono-(2-(dimethylamino)-1-((2-(2-(3-methoxyphenyl)ethyl)phenoxy)methyl)ethyl)succinate hydrochloride
sarpogrelate

Canonical SMILES

CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)OC)OC(=O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.